N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide
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Overview
Description
N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 3-bromoacetophenone in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to yield the target compound .
Chemical Reactions Analysis
N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens. The compound’s sulfur and oxadiazole moieties play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-yl)-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: This compound has a similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-({5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: This compound also contains a thiadiazole ring and has shown similar biological activities.
These comparisons highlight the unique properties of this compound, particularly its oxadiazole ring, which may contribute to its distinct biological and chemical properties.
Properties
CAS No. |
892693-47-9 |
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Molecular Formula |
C17H14ClN3O2S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[3-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11(22)19-14-7-4-6-12(9-14)16-20-21-17(23-16)24-10-13-5-2-3-8-15(13)18/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
BELRGRVAAOJKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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